EFdA-TP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
950913-56-1 |
|---|---|
Molecular Formula |
C12H15FN5O12P3 |
Molecular Weight |
533.19 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H15FN5O12P3/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22)/t6-,7+,12+/m0/s1 |
InChI Key |
BUMPFXRZUYYODO-QRPMWFLTSA-N |
Isomeric SMILES |
C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Translocation-Defective Mechanism of EFdA-TP: An In-Depth Technical Guide for HIV-1 Reverse Transcriptase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate (EFdA-TP), a potent nucleoside reverse transcriptase inhibitor (NRTI) against Human Immunodeficiency Virus Type 1 (HIV-1). We will delve into the molecular interactions, kinetic parameters, and unique inhibitory properties that distinguish this compound from conventional NRTIs, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism: Translocation-Defective Inhibition
Unlike traditional NRTIs that act as obligate chain terminators due to the absence of a 3'-hydroxyl group, EFdA possesses a 3'-OH moiety.[1][2][3] Its potent anti-HIV activity stems from a novel mechanism known as "translocation-defective inhibition".[1][3] After incorporation into the nascent viral DNA strand, the EFdA monophosphate (EFdA-MP) hinders the translocation of the HIV-1 reverse transcriptase (RT) along the template-primer complex.[1][3] This stalling of the RT prevents the addition of the next nucleotide, effectively halting DNA synthesis.[1][3]
The key structural feature responsible for this unique mechanism is the 4'-ethynyl group.[1][3] Molecular modeling and crystallographic studies have revealed that this ethynyl group fits into a previously unexploited hydrophobic pocket within the RT's polymerase active site, defined by residues Ala-114, Tyr-115, Phe-160, and Met-184.[1][3][4] These interactions contribute to both the high affinity of this compound for RT and the subsequent difficulty in translocation once incorporated.[1][3]
Multi-faceted Inhibition Strategy
This compound exhibits a multi-pronged attack on HIV-1 RT, contributing to its exceptional potency. These mechanisms are often dependent on the local sequence of the nucleic acid template.[5][6]
-
Immediate Chain Termination: In many sequence contexts, the translocation block is so severe that this compound acts as a de facto immediate chain terminator, similar to conventional NRTIs.[5]
-
Delayed Chain Termination: In some instances, RT can incorporate one additional nucleotide after EFdA-MP before translocation is completely arrested.[5][7] This "delayed" termination still effectively halts viral DNA synthesis.[5][7]
-
Misincorporation and Chain Termination: this compound can be efficiently misincorporated by RT at sites where it does not form a proper Watson-Crick base pair with the template.[5] These mismatched primers are extremely difficult for RT to extend, leading to another route of chain termination.[5]
Quantitative Analysis of this compound's Potency
The following tables summarize the quantitative data on the antiviral activity and kinetic parameters of this compound in comparison to other NRTIs and the natural substrate, dATP.
Table 1: Antiviral Activity of EFdA and Other NRTIs against HIV-1
| Compound | EC50 (nM) in PBMCs | IC50 (nM) for RT Inhibition |
| EFdA | 0.05 [1][2][3] | 14 [2] |
| Zidovudine (AZT) | >20[2] | - |
| Tenofovir (TFV) | >200[2] | - |
| ddATP | - | >1000[2] |
| AZTTP | - | ~1000[2] |
| TFV-DP | - | ~1000[2] |
| ddCTP | - | >1000[2] |
Table 2: Pre-Steady-State Kinetic Parameters for Single Nucleotide Incorporation by HIV-1 RT
| Substrate | K_d (µM) | k_pol (s⁻¹) | Incorporation Efficiency (k_pol/K_d) (µM⁻¹s⁻¹) |
| This compound | 0.11 ± 0.03 [5] | 35 ± 2 [5] | 318 [5] |
| dATP | 0.24 ± 0.05[5] | 36 ± 2[5] | 150[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of an inhibitor to block the DNA polymerase activity of HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 RT
-
Nucleic acid template-primer (e.g., a DNA template annealed to a 5'-radiolabeled or fluorescently-labeled DNA primer)
-
Deoxynucleoside triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)
-
This compound and other NRTI-triphosphates
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 50 mM NaCl, 6 mM MgCl2)
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Anneal the labeled primer to the template DNA.
-
Prepare reaction mixtures containing the annealed template-primer, HIV-1 RT, and dNTPs in the reaction buffer.
-
Add increasing concentrations of this compound or other inhibitors to the reaction mixtures. A no-inhibitor control should be included.
-
Initiate the reaction by adding MgCl2.
-
Incubate the reactions at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reactions by adding the quenching solution.
-
Denature the DNA products by heating at 95°C for 5 minutes.
-
Separate the DNA products by denaturing PAGE.
-
Visualize the gel using a phosphorimager or fluorescence scanner.
-
Quantify the amount of full-length product and calculate the IC50 value, which is the concentration of the inhibitor that reduces the amount of full-length product by 50%.[2]
Pre-Steady-State Kinetic Analysis of Single Nucleotide Incorporation
This method is used to determine the kinetic parameters (Kd and kpol) for the incorporation of a single nucleotide by HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 RT
-
DNA template-primer designed for single nucleotide incorporation
-
This compound or dATP
-
Reaction buffer
-
Quench-flow apparatus
-
Quenching solution (e.g., 0.5 M EDTA)
-
PAGE apparatus and imaging system
Procedure:
-
Pre-incubate HIV-1 RT with the template-primer in the reaction buffer.
-
Rapidly mix the enzyme-DNA complex with a solution containing varying concentrations of this compound or dATP and MgCl2 in a quench-flow instrument.
-
Allow the reaction to proceed for various short time intervals (milliseconds to seconds).
-
Quench the reaction at each time point by adding the quenching solution.
-
Analyze the products by denaturing PAGE and quantify the amount of extended primer.
-
Plot the product concentration against time. The data for the initial "burst" phase of the reaction is fitted to a single exponential equation to determine the observed rate constant (kobs) for each substrate concentration.
-
Plot the kobs values against the substrate concentration and fit the data to a hyperbolic equation to determine the dissociation constant (Kd) and the maximum rate of polymerization (kpol).[5]
X-ray Crystallography of HIV-1 RT in Complex with this compound
This technique provides a high-resolution three-dimensional structure of the enzyme-inhibitor complex, revealing the molecular interactions.
Materials:
-
Highly purified and concentrated HIV-1 RT
-
DNA template-primer
-
This compound
-
Crystallization buffers and reagents
-
X-ray diffraction equipment (synchrotron source)
Procedure:
-
Form a stable complex of HIV-1 RT, the DNA template-primer, and this compound. This often involves using a non-extendable primer or specific reaction conditions to trap the pre-incorporation state.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) to obtain well-ordered crystals of the complex.
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data from the crystals using a high-intensity X-ray source, such as a synchrotron.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement or other phasing methods.
-
Build and refine the atomic model of the HIV-1 RT/DNA/EFdA-TP complex to fit the electron density map.
-
Analyze the final structure to identify the key interactions between this compound and the enzyme.[4]
Visualizing the Mechanism and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound action in HIV-1 RT.
Caption: Experimental workflow for characterizing this compound.
Resistance Profile
A significant advantage of EFdA is its favorable resistance profile. While the M184V mutation in RT can confer some level of resistance to EFdA, it is generally modest.[8] Importantly, EFdA retains potent activity against many HIV-1 strains that are resistant to other clinically used NRTIs.[8] This suggests that EFdA could be a valuable component of salvage therapy regimens for patients with multi-drug resistant HIV-1.
Conclusion
This compound represents a significant advancement in the field of NRTIs. Its unique translocation-defective mechanism of action, coupled with its multi-faceted inhibitory properties and favorable resistance profile, makes it a highly promising candidate for the treatment of HIV-1 infection. The in-depth understanding of its molecular interactions and kinetic behavior, as outlined in this guide, provides a solid foundation for the continued development and clinical application of this potent antiviral agent.
References
- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Activity of a Nucleoside Reverse Transcriptase Inhibitor, 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine, against Human Immunodeficiency Virus Type 1 Infection in a Model Using Human Peripheral Blood Mononuclear Cell-Transplanted NOD/SCID Janus Kinase 3 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. toolify.ai [toolify.ai]
- 7. Structural basis of HIV inhibition by translocation-defective RT inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of EFdA-TP
For researchers and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety and environmental stewardship. The potent nucleoside reverse transcriptase inhibitor, EFdA-TP (4'-Ethynyl-2-fluoro-2'-deoxyadenosine-5'-triphosphate), requires meticulous handling and adherence to specific disposal protocols to mitigate risks to personnel and the ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including lab coats, safety goggles, and chemical-resistant gloves. Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols.
Quantitative Safety Data
The following table summarizes key safety information for this compound.
| Hazard Classification | GHS Statements | Precautionary Measures |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment. P391: Collect spillage. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. P391: Collect spillage. |
Data sourced from the this compound Material Safety Data Sheet[1].
Step-by-Step Disposal Protocol
The proper disposal of this compound and materials contaminated with it is a critical final step in the experimental workflow. The following protocol outlines the necessary procedures for waste segregation, containment, and disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original, tightly sealed container.
-
Contaminated solid waste, such as pipette tips, microfuge tubes, and gloves, must be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag[2].
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Aqueous solutions should not be disposed of down the drain.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines[2].
-
2. Labeling of Hazardous Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste"[2].
-
The label must include the full chemical name: "this compound (4'-Ethynyl-2-fluoro-2'-deoxyadenosine-5'-triphosphate)".
-
Indicate the approximate quantity of the waste and the date of accumulation.
-
Include the name of the principal investigator and the laboratory contact information.
3. Storage of Waste:
-
Store the sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area within the laboratory[2].
-
This area should be away from general lab traffic and drains.
4. Arranging for Disposal:
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup for the waste.
-
Follow all institutional procedures for waste manifest documentation and transfer. The final disposal must be carried out by an approved waste disposal plant[1].
5. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable laboratory disinfectant or cleaning agent as recommended by your institution's safety protocols.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow from experimental use to the final disposal of this compound.
References
Personal protective equipment for handling EFdA-TP
Essential Safety and Handling of EFdA-TP
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate (this compound) is paramount. This document provides immediate, essential safety protocols and logistical information to foster a secure laboratory environment.
Chemical Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Adherence to the safety precautions outlined in the Material Safety Data Sheet (MSDS) is critical to minimize risk.
Personal Protective Equipment (PPE) and Handling Precautions:
| Precaution Category | Recommended Action | Source |
| Eye Protection | Wear chemical safety goggles or glasses. An eye-wash station should be readily accessible. | [1][] |
| Skin Protection | Wear protective gloves and a lab coat. Wash skin thoroughly after handling. | [1][2] |
| Respiratory Protection | Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation. | [2] |
| General Hygiene | Do not eat, drink, or smoke when using this product. Remove contaminated clothing and shoes promptly. | [1][2] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol | Source |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention. | [1][] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention. | [1][] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. | [1][] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance. | [1][] |
Storage and Disposal
Proper storage and disposal are essential to maintain chemical stability and environmental safety.
| Aspect | Procedure | Source |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area. Store away from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent. | [2] |
| Disposal | Dispose of contents and container to an approved waste disposal plant. Avoid release into the environment and collect any spillage. | [1][2] |
| Incompatible Materials | Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents. | [1] |
Standard Operating Procedures
The following diagrams outline the standard procedures for handling this compound, from routine use to emergency spill response.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Plan for an this compound Spill.
Cited Experimental Protocols
While specific experimental protocols for the use of this compound are highly varied depending on the research application, a general methodology for its use as a reverse transcriptase inhibitor in primer extension assays can be outlined based on published research.[4]
Objective: To assess the inhibitory effect of this compound on HIV-1 reverse transcriptase (RT).
Materials:
-
HIV-1 RT enzyme
-
Synthetic DNA/DNA template-primers (T/P)
-
Deoxynucleotide triphosphates (dNTPs)
-
This compound
-
Reaction buffer (containing MgCl₂)
-
Formamide (for reaction termination)
Methodology:
-
Prepare a reaction mixture containing the DNA/DNA T/P, HIV-1 RT, dNTPs, and the reaction buffer.
-
Introduce varying concentrations of this compound to the reaction mixtures to assess its dose-dependent inhibitory effect.
-
Incubate the reactions at 37°C for a defined period (e.g., 15 minutes).
-
Terminate the reactions by adding an equal volume of 100% formamide.
-
Analyze the reaction products using gel electrophoresis to observe the extent of chain termination at different this compound concentrations.
This protocol is a generalized example. Researchers should consult specific literature relevant to their experimental design for detailed concentrations and conditions.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
